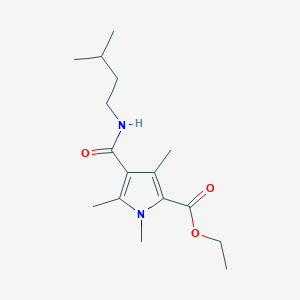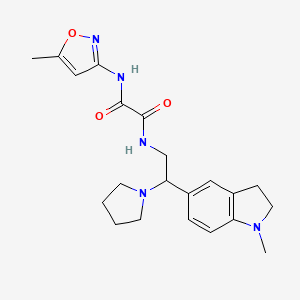![molecular formula C16H14F3NO2 B2971814 N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide CAS No. 77620-69-0](/img/structure/B2971814.png)
N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide” is a compound that contains a trifluoromethyl group . It is related to trifluoromethyl ketones (TFMKs), which are valuable synthetic targets and are used in the construction of fluorinated pharmacons .
Synthesis Analysis
The synthesis of compounds like “N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide” involves the use of trifluoromethyl ketones (TFMKs) . TFMKs are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .
Molecular Structure Analysis
The molecular structure of “N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide” includes a trifluoromethyl group . This group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Chemical Reactions Analysis
The trifluoromethyl group in “N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide” plays a significant role in its chemical reactions . Trifluoromethylation of carbon-centered radical intermediates is a key process in these reactions .
Applications De Recherche Scientifique
Green Synthesis Applications
N-(3-Amino-4-methoxyphenyl)acetamide, closely related to the compound of interest, has been identified as a crucial intermediate in the production of azo disperse dyes. A novel catalytic hydrogenation process involving a Pd/C catalyst has demonstrated high activity, selectivity, and stability for converting N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide. This method presents an environmentally friendly alternative to traditional reduction processes, offering potential in sustainable manufacturing practices (Zhang Qun-feng, 2008).
Pharmacological Applications
Research into chloroacetamide herbicides and their metabolism highlights the chemical's potential relevance in understanding metabolic pathways and the toxicological impact of similar compounds. Although not directly related to the specific acetamide , these studies provide insights into how structurally similar compounds interact with liver enzymes and the implications for drug metabolism and potential toxicity (S. Coleman et al., 2000).
Molecular Structure and Coordination
The study of different spatial orientations of amide derivatives, including N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, provides valuable information on molecular geometry and interactions. Such research is essential for the design of new molecules with desired properties, including potential pharmaceutical applications. The detailed analysis of crystal structures and molecular interactions can inform the synthesis of compounds with specific binding capabilities or reactivity (D. Kalita, J. Baruah, 2010).
Orientations Futures
The future directions of research on “N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide” and related compounds could involve further exploration of their synthesis, properties, and applications . The trifluoromethyl group, in particular, is of increasing interest in pharmaceuticals, agrochemicals, and materials .
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-22-14-7-3-6-13(10-14)20-15(21)9-11-4-2-5-12(8-11)16(17,18)19/h2-8,10H,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKGQPRXXBUVFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-tert-butyl-3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2971731.png)
![1-[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2971732.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2971733.png)
![2-[(2,4-Difluorophenyl)methylamino]pyridine-4-carbonitrile](/img/structure/B2971734.png)
![2-[(3,4-Dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2971738.png)



![N2,N6-bis(naphtho[2,1-d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2971743.png)




![7-Chloro-4-[(3-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2971753.png)